2-(2-Chlorophenyl)-2'-iodoacetophenone
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Overview
Description
2-(2-Chlorophenyl)-2’-iodoacetophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and an iodoacetophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2’-iodoacetophenone typically involves the reaction of 2-chlorobenzoyl chloride with iodobenzene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as halogenation, Friedel-Crafts acylation, and purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Chlorophenyl)-2’-iodoacetophenone may involve large-scale reactions using automated equipment. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents and the potential for by-product formation.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-2’-iodoacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorophenyl)-2’-iodoacetophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-2’-iodoacetophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms in the structure may enhance its binding affinity and specificity. The pathways involved in its mechanism of action are subject to ongoing research to elucidate its full potential.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-2’-bromoacetophenone
- 2-(2-Chlorophenyl)-2’-fluoroacetophenone
- 2-(2-Chlorophenyl)-2’-methylacetophenone
Uniqueness
2-(2-Chlorophenyl)-2’-iodoacetophenone is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and potential biological activity. The combination of these halogens in the same molecule can influence its physicochemical properties and interactions with other compounds.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(2-iodophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIO/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTCUGNZWREXME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642298 |
Source
|
Record name | 2-(2-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-00-4 |
Source
|
Record name | 2-(2-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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